molecular formula C18H17N3O5 B2483452 3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol CAS No. 956574-52-0

3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol

Cat. No.: B2483452
CAS No.: 956574-52-0
M. Wt: 355.35
InChI Key: BRIZBOSOUSYVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol is a chemically synthesized pyrazole derivative intended for research use in biochemical and pharmacological studies. Pyrazole compounds are a significant class of heterocycles known for their diverse pharmacological profiles, which include serving as core structures in various therapeutic agents . This compound is structurally characterized by a hydroxyphenyl substituent and a nitrile-containing side chain, features commonly associated with potent biological activity. Researchers can utilize this compound to investigate its potential interactions with biological systems, particularly in the context of oxidative stress and cellular proliferation. Pyrazole derivatives have demonstrated remarkable antioxidant potential in scientific studies, showing an ability to inhibit reactive oxygen species (ROS) production, superoxide anion generation, and lipid peroxidation in cellular models such as human platelets . Furthermore, structurally similar pyrazole compounds have exhibited promising antiproliferative activities against a range of cancer cell lines in screenings conducted by institutions like the National Cancer Institute (NCI) . The presence of both hydroxy and methoxy phenyl rings in its structure is a common feature in molecules that interact with multiple cellular targets involved in inflammation and tumorigenesis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own characterization and bioactivity assays to confirm the compound's properties and mechanisms of action for their specific experimental systems.

Properties

IUPAC Name

5-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-26-12-8-6-11(7-9-12)14(10-21(24)25)16-17(19-20-18(16)23)13-4-2-3-5-15(13)22/h2-9,14,22H,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIZBOSOUSYVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NNC2=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-pyrazol-5-ol is a pyrazole derivative with potential therapeutic applications. Its molecular formula is C18H17N3O5, and it is characterized by the presence of hydroxyphenyl and methoxyphenyl groups, as well as a nitroethyl moiety. This compound has garnered attention for its biological activities, particularly in anti-inflammatory and anticancer research.

  • Molecular Weight : 355.35 g/mol
  • Purity : Typically around 95%
  • IUPAC Name : 5-(2-hydroxyphenyl)-4-[1-(4-methoxyphenyl)-2-nitroethyl]-1,2-dihydropyrazol-3-one

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that such compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition occurs through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, highlighting the compound's potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. The structural features of the compound, particularly the presence of the nitroethyl group, are believed to contribute to its cytotoxic effects against various cancer types.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with specific receptors that mediate inflammatory responses, thereby altering downstream signaling pathways.

Case Studies and Experimental Data

A variety of experimental approaches have been employed to assess the biological activity of this compound:

  • In Vitro Assays : Cell viability assays using cancer cell lines have shown dose-dependent responses to treatment with the compound.
  • Molecular Docking Studies : These studies suggest favorable binding interactions between the compound and target proteins involved in inflammation and cancer progression.
Study TypeFindings
In Vitro AssaysSignificant inhibition of NO production in RAW 264.7 cells
Molecular DockingHigh binding affinity to target receptors related to inflammation
Cytotoxicity AssaysInduction of apoptosis in cancer cell lines at specific concentrations

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural differences and biological activities of related compounds:

Compound Name/ID Ring A Substituents Ring B Substituents Nitro Group Position Key Biological Activity/IC50 Reference
Target Compound 2-Hydroxyphenyl 4-Methoxyphenyl (nitroethyl) Nitroethyl chain Not reported -
5b (3-(4-Nitrophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol) None (4-nitrophenyl) 4-Methoxyphenyl Aromatic (para) High anti-inflammatory/antimicrobial
2j (Chalcone derivative) 4-Bromo-2-hydroxy-5-iodo 4-Fluorophenyl None IC50 = 4.703 μM (cholinesterase inhibition)
2p (Chalcone derivative) 2-Hydroxy-5-iodo-4-methoxy 4-Methoxyphenyl None IC50 = 70.79 μM
Compound 114 (Indole-pyrazole hybrid) 4-Chlorophenyl (thiazole) 4-Methoxyphenyl None Antioxidant (comparable to ascorbic acid)
Key Observations:

Nitro Group Placement :

  • The target compound’s nitro group is on an ethyl chain, unlike 5b (nitro on aromatic ring). This may reduce electron-withdrawing effects on the pyrazole core but increase conformational flexibility.
  • In chalcones (e.g., 2j), halogen substitutions (Br, I) at meta/para positions enhance activity, suggesting electronegative groups improve target binding .

Methoxy groups (e.g., in 2p and 5b) correlate with reduced activity in chalcones but improved anti-inflammatory effects in pyrazoles .

Steric and Electronic Effects :

  • Bulky substituents (e.g., iodine in 2j) in chalcones lower activity, while smaller groups (fluoro in 2j) improve IC50 values . The nitroethyl chain in the target compound may introduce steric hindrance, impacting bioavailability.

Noncovalent Interactions

The target compound’s ortho-hydroxyl and nitroethyl groups may engage in hydrogen bonding and dipole interactions, as highlighted by studies on noncovalent interaction visualization . Such interactions are critical for binding to biological targets like enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazole derivatives with hydroxyl and nitroethyl substituents?

  • Methodology : Multi-step synthesis involving cyclization of hydrazides or diketones with phenylhydrazines under reflux. For example:

  • Reflux 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with nitroethyl-substituted hydrazines in ethanol/acetic acid (7:3 v/v) for 6–8 hours .
  • Use phosphorous oxychloride (POCl₃) as a cyclizing agent for oxadiazole formation at 120°C .
    • Key Considerations : Monitor nitro group stability under acidic conditions; optimize stoichiometry to avoid byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad singlet, δ 9–12 ppm). Use HMBC/HSQC for resolving coupling in crowded regions .
  • X-ray Crystallography : Resolve dihedral angles between pyrazole and aromatic rings (e.g., 16–52° for similar structures) to confirm steric effects .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing nitroethyl groups without side reactions?

  • Methodology :

  • Stepwise Nitration : Introduce nitro groups post-cyclization using HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration .
  • Catalytic Control : Employ Cu(I) catalysts to enhance regioselectivity during nitroethyl coupling .
    • Data Contradiction : Conflicting reports on nitro group stability in acidic media—use in situ FTIR to monitor reaction progress and adjust pH dynamically .

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) affect biological activity?

  • Methodology :

  • SAR Studies : Compare IC₅₀ values against bacterial/fungal strains (e.g., S. aureus, C. albicans) for derivatives with varying substituents .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., CYP450) using AutoDock Vina; validate with mutagenesis assays .
    • Data Contradiction : Methoxy groups may enhance membrane permeability but reduce binding affinity in some cases—balance lipophilicity via Hammett constants .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology :

  • DFT Calculations : Calculate Fukui indices (ƒ⁺/ƒ⁻) to identify reactive sites (e.g., nitro group as electrophile, hydroxyl as nucleophile) .
  • Solvent Modeling : Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMSO) for reaction design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.